IRAK inhibitor 1 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 216 nM . It is less active against JNK-1 and JNK2 . IRAK1 and IRAK4 are serine-threonine kinases that play critical roles in initiating innate immune responses against foreign pathogens and other types of dangers through their role in Toll-like receptor (TLR) and interleukin 1 receptor (IL-1R) mediated signaling pathways .
IRAK inhibitor 1 has a molecular weight of 293.37 . It is a solid substance that is soluble in DMSO at 16.67 mg/mL (ultrasonic) . The storage conditions for IRAK inhibitor 1 are as follows: Powder -20°C for 3 years, 4°C for 2 years; In solvent -80°C for 6 months, -20°C for 1 month .
Interleukin-1 receptor-associated kinase inhibitor 1 is a pharmacological compound that selectively inhibits the activity of interleukin-1 receptor-associated kinase 1. This kinase plays a crucial role in the signaling pathways activated by interleukin-1, which are involved in inflammatory responses and immune system regulation. The inhibition of interleukin-1 receptor-associated kinase 1 has therapeutic implications for various inflammatory diseases, autoimmune disorders, and certain cancers.
Interleukin-1 receptor-associated kinase inhibitor 1 is derived from various synthetic methodologies aimed at developing selective inhibitors for the interleukin-1 receptor-associated kinases. These compounds have been studied extensively in both preclinical and clinical settings to evaluate their efficacy and safety profiles.
Interleukin-1 receptor-associated kinase inhibitor 1 belongs to the class of small molecule inhibitors that target serine-threonine kinases. It specifically inhibits interleukin-1 receptor-associated kinase 1, which is a member of the interleukin-1 receptor-associated kinase family, known for its role in mediating inflammatory signaling pathways.
The synthesis of interleukin-1 receptor-associated kinase inhibitor 1 involves several chemical reactions that typically include:
Recent studies have reported different synthetic routes, including:
The molecular structure of interleukin-1 receptor-associated kinase inhibitor 1 typically features:
The crystal structure analysis has shown that these inhibitors occupy the ATP binding site, engaging in key interactions such as hydrogen bonding and π–π stacking with residues in the binding pocket .
Interleukin-1 receptor-associated kinase inhibitor 1 undergoes several chemical reactions during its synthesis:
The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly used to characterize the synthesized compounds .
The mechanism of action for interleukin-1 receptor-associated kinase inhibitor 1 involves:
Inhibition results in decreased production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby modulating inflammatory responses .
Interleukin-1 receptor-associated kinase inhibitor 1 typically exhibits:
Key chemical properties include:
Interleukin-1 receptor-associated kinase inhibitor 1 has significant applications in various fields:
These applications highlight the importance of interleukin-1 receptor-associated kinase inhibitor 1 as a promising therapeutic agent in both basic research and clinical settings.
Interleukin-1 Receptor-Associated Kinases (IRAKs) are evolutionarily conserved across metazoans, with homologs identified in mammals, Drosophila (Pelle kinase), and plants. This conservation underscores their fundamental role in innate immunity—the first line of defense against pathogens. IRAKs mediate signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The mammalian IRAK family comprises four members: IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4. Genetic studies in model organisms reveal that deletion or mutation of IRAK orthologs compromises antimicrobial responses, confirming their ancestral function in immune surveillance [1] [8].
IRAK proteins share a conserved domain architecture but exhibit critical functional distinctions:
Table 1: Structural and Functional Attributes of Mammalian IRAK Isoforms
Isoform | Kinase Activity | Key Domains | Functional Role | ATP-Binding Pocket Specificity |
---|---|---|---|---|
IRAK1 | Active | DD, Kinase domain | Signal transduction; NF-κB/MAPK activation | >90% identity with IRAK4 |
IRAK2 | Inactive | DD, Pseudokinase domain | Scaffold for myddosome stability | N/A |
IRAK3 (M) | Inactive | DD, Pseudokinase domain | Negative feedback regulator | N/A |
IRAK4 | Active | DD, Kinase domain | Master activator; phosphorylates IRAK1 | Gatekeeper: Tyrosine residue |
A critical structural feature is the >90% sequence identity in the ATP-binding pockets of IRAK1 and IRAK4, complicating the development of selective inhibitors. Both possess a tyrosine "gatekeeper" residue that influences inhibitor accessibility [1] [8].
IRAK1 occupies a pivotal position in immune signaling cascades. Upon TLR/IL-1R activation, MyD88 recruits IRAK4, which phosphorylates IRAK1. Activated IRAK1 then dissociates from the receptor complex and associates with TRAF6, triggering downstream pathways:
Dysregulated IRAK1 signaling is implicated in pathologies including myelofibrosis, systemic lupus erythematosus (SLE), and sepsis. In SLE, IRAK1 overexpression in CD4+ T-cells perpetuates autoimmunity irrespective of disease activity. In sepsis, IRAK1 deficiency delays early cytokine storms but exacerbates late-phase inflammation [2] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7